1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea
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Overview
Description
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and an oxolan-2-ylmethyl group attached to a urea moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with piperazine to yield 1-(2-methoxyphenyl)piperazine.
Urea Formation: The piperazine intermediate is then reacted with oxolan-2-ylmethyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes.
Medicine: The compound’s interaction with adrenergic receptors suggests potential therapeutic applications in treating conditions like hypertension and cardiac arrhythmias.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea involves its interaction with molecular targets such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound acts as a ligand, binding to the receptor and modulating its activity, which can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias.
Comparison with Similar Compounds
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-[(oxolan-2-yl)methyl]urea can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar adrenergic receptor activity used to manage hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxolan-2-ylmethyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-3,6-7,16H,4-5,8-15H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQAWQSPBETSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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